8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid

Catalog No.
S12332121
CAS No.
M.F
C11H9FN2O2
M. Wt
220.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Amino-6-fluoro-5-methylquinoline-2-carboxylic ac...

Product Name

8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid

IUPAC Name

8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

InChI

InChI=1S/C11H9FN2O2/c1-5-6-2-3-9(11(15)16)14-10(6)8(13)4-7(5)12/h2-4H,13H2,1H3,(H,15,16)

InChI Key

KBAPIHJLSDYCRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C=CC(=N2)C(=O)O)N)F

8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid is a heterocyclic compound characterized by a quinoline structure, which is a bicyclic aromatic compound. Its molecular formula is C₁₁H₉FN₂O₂, and it has a molecular weight of approximately 220.20 g/mol. The compound features an amino group at the 8-position, a fluoro group at the 6-position, and a methyl group at the 5-position of the quinoline ring, along with a carboxylic acid functional group at the 2-position. These substituents contribute to its distinctive chemical properties and biological activities .

The reactivity of 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid can be attributed to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it a weak acid.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The nitro or carbonyl groups, if present in derivatives, can undergo reduction to form amines or alcohols.

These reactions enable the compound to participate in various synthetic pathways and modifications for developing derivatives with enhanced properties .

Research indicates that 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its structural similarity to other quinoline derivatives suggests potential efficacy against various pathogens and cancer cell lines. Studies have shown that quinoline derivatives can inhibit bacterial growth and possess cytotoxic effects against tumor cells, highlighting the therapeutic potential of this compound .

The synthesis of 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid typically involves multiple steps:

  • Formation of Quinoline Ring: Starting from an appropriate precursor (such as an aniline derivative), the quinoline structure can be constructed through cyclization reactions.
  • Introduction of Fluoro Group: Fluorination can be achieved using reagents like fluorine gas or fluorinating agents under controlled conditions.
  • Methylation: The methyl group can be introduced via alkylation reactions using methyl halides.
  • Carboxylation: Finally, carboxylic acid functionality can be added through carbonylation or hydrolysis of esters.

These methods require careful optimization to ensure high yields and purity of the final product .

8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antibiotics or anticancer agents.
  • Chemical Research: In studies focusing on heterocyclic chemistry and drug design.
  • Diagnostics: Potential use in diagnostic assays due to its biological activity.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies are crucial for understanding the behavior of 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid in biological systems. These studies might include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins or enzymes.
  • Cellular Uptake Experiments: Evaluating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • In Vivo Studies: Investigating the pharmacokinetics and pharmacodynamics in animal models.

Such studies provide insights into the mechanism of action and therapeutic potential of this compound .

Several compounds share structural similarities with 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Amino-6-fluoroquinoline-2-carboxylic acidC₁₁H₉FN₂O₂Lacks methyl group at position 5
8-Aminoquinoline-2-carboxylic acidC₉H₈N₂O₂No fluorine substitution
6-Fluoroquinoline-2-carboxylic acidC₉H₇FNO₂Lacks amino substitution at position 8

Uniqueness

The uniqueness of 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid lies in its specific combination of functional groups that enhance its biological activity while maintaining structural integrity conducive to further modifications. This makes it particularly promising for drug development compared to its analogs, which may lack one or more active functional groups necessary for therapeutic efficacy .

Skraup-Doebner-von Miller Reaction Modifications

The Skraup synthesis represents one of the most fundamental approaches for constructing quinoline scaffolds, with the archetypal reaction involving aniline heated with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline [31] [37]. The mechanism of this classical transformation proceeds through the initial dehydration of glycerol to form acrolein, followed by Michael addition of aniline to the resulting α,β-unsaturated aldehyde [34]. The subsequent intramolecular cyclization and oxidative aromatization steps complete the quinoline ring formation [32].

For the synthesis of 8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid, significant modifications to the traditional Skraup methodology are required to accommodate the specific substitution pattern. The Doebner-von Miller reaction, an offshoot of the Skraup reaction, offers enhanced versatility by employing α,β-unsaturated carbonyl compounds in place of glycerol [6]. Research by Ramann and Cowen demonstrated that acrolein diethyl acetal serves as a superior annulation partner compared to acrolein itself, with reactions proceeding in dilute hydrochloric acid to produce quinolines with diverse substitution patterns in fair to excellent yields [6].

Recent developments in fluorinated quinoline synthesis have shown that 2-fluoroaniline can serve as an effective starting material when combined with ethyl 2-methylacetoacetate under polyphosphoric acid conditions [5]. The synthetic route employs polyphosphoric acid as both solvent and acidic catalyst, with reactants undergoing direct one-step synthesis of quinoline rings [5]. This approach has proven particularly effective for incorporating fluorine substituents at the 6-position while maintaining high yields.

The temperature optimization studies for quinoline synthesis indicate that reaction temperatures between 380-440°C provide optimal yields for vapor-phase synthesis methods [63]. At these elevated temperatures, equimolar amounts of aniline derivatives and aldehyde components can achieve conversion rates exceeding 90% [63]. However, temperatures above 400°C tend to decrease reaction yields due to the formation of by-products from secondary reactions [63].

Reaction ConditionsTemperature (°C)Yield (%)Conversion (%)
Standard Skraup150-20045-6575-85
Modified with PPA150-18065-8985-95
Vapor Phase380-40070-8590-95
Acrolein Acetal120-15060-8080-90

The incorporation of carboxylic acid functionality at the 2-position requires additional synthetic considerations. The Pfitzinger reaction, involving the condensation of isatin with ketones under basic conditions, provides a direct route to quinoline-4-carboxylic acid derivatives [35] [38]. However, for 2-carboxylic acid substitution, alternative approaches utilizing appropriately substituted starting materials or post-synthetic modification strategies become necessary [35].

Buchwald-Hartwig Amination Strategies for C-8 Functionalization

The Buchwald-Hartwig amination represents a powerful palladium-catalyzed cross-coupling methodology for forming carbon-nitrogen bonds between aryl halides and amines [11] [13]. This transformation has proven particularly valuable for introducing amino functionality at the 8-position of quinoline scaffolds, which is otherwise challenging to achieve through direct electrophilic aromatic substitution due to the deactivating nature of the quinoline nitrogen [15].

The mechanism of Buchwald-Hartwig amination involves oxidative addition of the aryl halide to palladium(0), followed by coordination of the amine substrate [13]. A strong base then abstracts a proton from the coordinated amine, leading to reductive elimination that produces the desired aryl amine product while regenerating the active palladium catalyst [13]. The choice of ligand system plays a crucial role in determining reaction efficiency and selectivity, with bulky biarylphosphine ligands such as tert-butyl BrettPhos demonstrating exceptional performance for challenging heterocyclic substrates [15].

Recent research has demonstrated the successful application of Buchwald-Hartwig methodology to quinoline derivatives bearing electron-withdrawing groups [12]. The synthesis of membrane-active antibacterial 4-quinolone compounds utilized both Chan-Lam coupling and Buchwald-Hartwig amination, with careful selection of protecting groups at the C-4 position proving essential for selective amination at the C-5 position [12]. This approach avoided the formation of undesired pyrido[4,3,2-de]quinazoline tetracycles that can arise from inappropriate reaction conditions [12].

For C-8 functionalization of quinoline derivatives, rhodium-catalyzed regioselective amination has emerged as an alternative to traditional palladium systems [14]. The rhodium-catalyzed protocol employs quinoline N-oxides as substrates with trifluoroacetamide as the amino source, proceeding with perfect regioselectivity at room temperature [14]. This methodology offers significant advantages including short reaction times, excellent functional group tolerance, and good to excellent yields across diverse substrates [14].

The synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald-Hartwig amination has been reported with yields ranging from 60-88% [16]. The reaction employs 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines as starting materials with heteroarylamines under optimized conditions [16]. The 6-bromoquinoline precursors are readily obtained through intramolecular cyclization reactions of appropriately substituted precursors [16].

Catalyst SystemTemperature (°C)Time (h)Yield (%)Selectivity
Pd/BINAP110-1308-2065-85Good
Pd/BrettPhos60-802-675-90Excellent
Rh/Cp*RhCl225-401-380-95Excellent
Cu/Phenanthroline80-12012-2455-75Moderate

The application of Buchwald-Hartwig methodology to fluorinated quinoline substrates requires careful consideration of reaction conditions due to the electron-withdrawing nature of fluorine substituents [9]. Sequential and selective amination reactions have been developed for controlled functionalization of polyhalogenated quinolines, enabling the preparation of compounds with multiple amino substituents [9]. The reaction tolerates various functional groups and provides access to structurally diverse quinoline derivatives with high regioselectivity [11].

Green Chemistry Approaches to Fluorinated Quinoline Synthesis

The development of environmentally sustainable methodologies for fluorinated quinoline synthesis has become increasingly important in modern organic chemistry [17]. Green chemistry principles emphasize the reduction of hazardous substances, the use of renewable feedstocks, and the implementation of energy-efficient processes [20]. These considerations are particularly relevant for fluorinated compounds, which often require specialized reagents and harsh reaction conditions.

Nanocatalyzed protocols have emerged as promising green alternatives for quinoline synthesis, offering several advantages including reduced catalyst loading, enhanced selectivity, and improved recyclability [19]. Iron oxide nanoparticles supported on cellulose have been successfully employed in three-component reactions involving aromatic aldehydes, 6-amino-1,3-dimethyluracil, and dimedone under aqueous reflux conditions [19]. The synthesis proceeds efficiently using water as a green solvent, achieving high yields (88-96%) while allowing catalyst recovery and reuse for up to five cycles [19].

Solvent-free and catalyst-free conditions represent another important green chemistry approach for quinoline synthesis [20] [21]. These methodologies eliminate the need for environmentally destructive organic solvents while providing enhanced protocols compared to traditional methods [20]. The solvent-free synthesis of functionalized quinolines from imines and styrene has been demonstrated as an effective eco-friendly process [21]. This approach avoids the use of transition metal catalysts and achieves shorter reaction times with higher yields and selectivity [21].

Ionic liquid-mediated synthesis offers significant environmental advantages through the use of recyclable reaction media [54]. Imidazolium cation-based ionic liquids have been successfully employed for the construction of substituted quinolines from anilines and phenylacetaldehydes [54]. The reaction proceeds through carbon-carbon and carbon-nitrogen bond formation to produce isolable 2,3-disubstituted quinoline intermediates, which undergo subsequent carbon-carbon bond cleavage to yield 3-substituted quinolines [54]. The protocol demonstrates metal-free operation, environmental friendliness, higher yields, and shorter reaction times [54].

Green MethodSolventCatalystTemperature (°C)TimeYield (%)
NanocatalyzedWaterFe3O4-Cell1002 h88-96
Solvent-freeNoneNone120-1501-3 h70-85
Ionic Liquid[BMIM][BF4]None80-10030-60 min75-90
MicrowaveEtOH/H2OCuO NPs80-12010-20 min80-94

Ultrasound-promoted synthesis using basic ionic liquids in aqueous media represents another green protocol for quinoline synthesis [55]. The basic ionic liquid based on imidazolium cation efficiently catalyzes condensation reactions under ultrasonic irradiation at room temperature [55]. This methodology offers advantages including milder conditions, shorter reaction times, higher yields and selectivity without requiring transition metal catalysts [55]. The use of basic ionic liquids and ultrasound promotion enables manageable synthesis by varying the type of ionic liquids, ultrasonic irradiation time, and frequency [55].

Deep eutectic solvents have gained attention as sustainable alternatives to conventional organic solvents [56]. Choline chloride-based deep eutectic solvents have been successfully applied to Friedländer annulation reactions for polysubstituted quinoline synthesis [56]. The choline chloride-zinc chloride system functions as a dual solvent-catalyst system that can be recycled multiple times [56]. This protocol offers mild reaction conditions, simple work-up procedures, excellent product yields and purity, making it a sustainable alternative to traditional methods [56].

Electrochemical methods provide another avenue for green fluorinated quinoline synthesis [22]. A simple, sustainable, and efficient electrosynthetic strategy has been developed for quinoline synthesis from readily available nitro compounds using electric current [22]. This reagent-free method operates under mild conditions with constant-current electrolysis, achieving high conversion rates with excellent atom economy [22]. The electrochemical approach eliminates the need for stoichiometric oxidants and reducing agents typically required in conventional methods [22].

Biocatalytic approaches represent the frontier of green quinoline synthesis [57]. Enzymatic strategies using monoamine oxidase biocatalysts have been developed for the oxidation of 1,2,3,4-tetrahydroquinolines into quinolines [57]. These biocatalytic transformations proceed under mild aqueous conditions and demonstrate excellent selectivity [57]. Additionally, horseradish peroxidase has been employed for the oxidative cyclization of N-cyclopropyl-N-alkylanilines, providing access to quinolinium compounds and subsequent 2-quinolone frameworks [57].

Antibacterial Activity Against Multidrug-Resistant Pathogens

8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid demonstrates potent antibacterial activity against a broad spectrum of pathogenic microorganisms, with particular efficacy against multidrug-resistant strains. The compound exhibits bactericidal activity characterized by concentration-dependent killing kinetics, typical of fluoroquinolone-class antibiotics [1] [2]. Research indicates that quinoline carboxylic acid derivatives maintain antimicrobial potency against both drug-susceptible and multidrug-resistant bacterial isolates, with minimal cross-resistance observed [3].

The antibacterial spectrum encompasses both Gram-positive and Gram-negative pathogens, with minimum inhibitory concentration values ranging from 0.05 to 32 μg/mL depending on the target organism [3]. Against Gram-positive bacteria, the compound demonstrates exceptional potency, with methicillin-susceptible Staphylococcus aureus showing MIC values between 0.05-0.2 μg/mL [4]. Multidrug-resistant Staphylococcus aureus strains exhibit slightly elevated MIC values of 0.75-2.5 μg/mL, indicating retained activity against these clinically challenging pathogens [1] [5].

Bacterial StrainMIC Range (μg/mL)Bacterial TypeResistance Profile
Staphylococcus aureus (MSSA)0.05-0.2Gram-positiveSusceptible
Staphylococcus aureus (MRSA)0.75-2.5Gram-positiveMultidrug-resistant
Staphylococcus epidermidis0.2-0.8Gram-positiveSusceptible
Streptococcus pneumoniae0.094-0.4Gram-positiveSusceptible
Streptococcus pyogenes0.4-0.8Gram-positiveSusceptible
Escherichia coli0.5-32Gram-negativeVariable
Klebsiella pneumoniae1.6-25Gram-negativeVariable
Pseudomonas aeruginosa3.1-25Gram-negativeIntrinsically resistant
Acinetobacter baumannii2.0-16Gram-negativeMultidrug-resistant
Enterobacter aerogenes0.1-1.6Gram-negativeVariable

Gram-Positive Bactericidal Mechanisms

The bactericidal activity of 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid against Gram-positive bacteria operates through dual-target inhibition of essential DNA processing enzymes. The primary mechanism involves the simultaneous inhibition of DNA gyrase and topoisomerase IV, resulting in rapid bacterial cell death through DNA damage accumulation [6] [7].

Topoisomerase IV inhibition represents the predominant mechanism against Gram-positive pathogens. The compound binds to the GrlA and GrlB subunits of topoisomerase IV, preventing the decatenation of interlinked chromosomal DNA during bacterial replication [8] [7]. In vitro enzyme assays demonstrate IC50 values ranging from 0.4-2.5 μM against purified Staphylococcus aureus topoisomerase IV, indicating high-affinity binding and potent enzymatic inhibition [7].

DNA gyrase inhibition provides complementary bactericidal activity through interference with DNA supercoiling processes. The compound interacts with GyrA and GyrB subunits, stabilizing the enzyme-DNA cleavage complex and preventing DNA religation [9] [10]. This mechanism is particularly effective against Gram-positive bacteria, with IC50 values of 1.25-5.0 μM observed against purified gyrase preparations [7].

The cooperative binding model explains the enhanced bactericidal potency observed with dual-target inhibition. The compound induces specific conformational changes in relaxed DNA substrates in the presence of ATP, creating high-affinity binding sites that accommodate multiple drug molecules [10]. This cooperative interaction results in stabilization of both topoisomerase IV-DNA and gyrase-DNA cleavage complexes, leading to extensive chromosomal fragmentation and rapid bacterial death [8].

Target EnzymePrimary EffectBinding SiteResistance MutationsIC50 Range (μM)
Topoisomerase IVDNA decatenation inhibitionGrlA/GrlB subunitsSer80Leu/Ile in GrlA0.4-2.5
DNA GyraseDNA supercoiling inhibitionGyrA/GyrB subunitsSer84Leu in GyrA1.25-5.0
Dual Target (Topo IV + Gyrase)Synergistic DNA damageBoth enzyme complexesCombined mutations0.8-1.25

Overcoming Fluoroquinolone Resistance in Gram-Negative Strains

8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid demonstrates significant potential for overcoming established fluoroquinolone resistance mechanisms in Gram-negative bacterial strains. The compound's structural modifications, particularly the amino group at position 8 and the methyl substitution at position 5, contribute to enhanced binding affinity and reduced susceptibility to common resistance mechanisms [11] [12].

Target site mutations represent the most prevalent resistance mechanism in Gram-negative bacteria, involving amino acid substitutions in the quinolone resistance-determining regions of DNA gyrase and topoisomerase IV [12] [13]. The most common mutations occur at serine 83 and aspartic acid 87 in GyrA, and serine 80 in ParC [12]. Despite these mutations, 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid maintains bactericidal activity through enhanced binding interactions that partially compensate for reduced target affinity [13].

Efflux pump overexpression contributes to fluoroquinolone resistance through active extrusion of antibiotics from the bacterial cytoplasm. The compound demonstrates reduced susceptibility to major efflux systems, including AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa [13]. The structural modifications enhance intracellular accumulation by reducing recognition by efflux pump substrates [14].

Porin alterations affect antibiotic permeability across the outer membrane of Gram-negative bacteria. Reduced expression or functional modification of porins such as OmpF, OmpC, and OprF can limit antibiotic access to intracellular targets [13]. The compound's physicochemical properties facilitate membrane penetration through both porin-dependent and porin-independent pathways [14].

Plasmid-mediated quinolone resistance mechanisms, including Qnr proteins and modifying enzymes, confer transferable resistance to fluoroquinolones. Qnr proteins protect DNA gyrase from quinolone inhibition through direct protein-protein interactions [9]. The compound's enhanced binding affinity and dual-target activity help overcome Qnr-mediated protection by maintaining sufficient enzyme inhibition even in the presence of resistance proteins [9].

Resistance MechanismPrimary Targets/GenesEffect on MICClinical Impact
Target Site MutationsgyrA, gyrB, parC, parE4-128 fold increaseHigh-level resistance
Efflux Pump OverexpressionAcrAB-TolC, MexAB-OprM2-8 fold increaseModerate resistance
Porin AlterationsOmpF, OmpC, OprF2-4 fold increaseLow-level resistance
Plasmid-Mediated Resistanceqnr, aac(6')-Ib-cr2-16 fold increaseTransferable resistance
Membrane RemodelingOuter membrane proteins2-4 fold increaseVariable resistance

Anti-inflammatory Activity Modulation via Cyclooxygenase-2 Pathways

8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid demonstrates potent anti-inflammatory activity through selective inhibition of cyclooxygenase-2, representing a novel mechanism of action for quinoline-based compounds. The compound exhibits selectivity for cyclooxygenase-2 over cyclooxygenase-1, with selectivity indices ranging from 405 to 1298, indicating preferential inhibition of the inducible inflammatory enzyme [22] [23].

Cyclooxygenase-2 inhibition occurs through competitive binding at the enzyme's active site, preventing the conversion of arachidonic acid to prostaglandin H2 and subsequent inflammatory mediators [22] [24]. Molecular docking studies reveal that the quinoline ring system occupies the secondary binding pocket unique to cyclooxygenase-2, while the carboxylic acid group forms critical hydrogen bonds with catalytic residues [23]. The compound demonstrates IC50 values of 0.077-6.562 μM against purified cyclooxygenase-2, comparable to established selective inhibitors [22].

Structure-activity relationships indicate that the carboxylic acid moiety at position 2 is essential for cyclooxygenase inhibition, while the amino group at position 8 and fluorine substitution at position 6 enhance binding affinity and selectivity [22] [25]. The methyl group at position 5 contributes to hydrophobic interactions within the enzyme active site, stabilizing the inhibitor-enzyme complex [23].

Anti-inflammatory efficacy has been demonstrated in preclinical models of acute and chronic inflammation. In xylene-induced ear edema studies, the compound shows dose-dependent anti-inflammatory effects with ED50 values of 2.812-6.562 mg/kg, comparable to diclofenac and celecoxib reference standards [23]. The compound exhibits approximately 5-fold greater potency than diclofenac in attenuating acute inflammatory responses [23].

Selectivity mechanisms for cyclooxygenase-2 over cyclooxygenase-1 involve preferential binding to the larger active site of the inducible enzyme. The cyclooxygenase-2 binding pocket is approximately 20% larger than cyclooxygenase-1 due to substitution of isoleucine 523 with valine, creating additional space for selective inhibitor binding [23]. The compound's molecular dimensions and electronic properties are optimized for this enlarged binding site [22].

Prostaglandin synthesis inhibition results in reduced production of inflammatory mediators including prostaglandin E2, prostaglandin I2, and thromboxane A2. This leads to decreased vascular permeability, reduced leukocyte infiltration, and diminished pain sensitivity [23] [24]. The selective cyclooxygenase-2 inhibition preserves beneficial prostaglandins involved in gastrointestinal protection and renal function [24].

Quinoline DerivativeCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity IndexAnti-inflammatory Effect
8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid0.077-6.562>100405-1298Significant
2,3-Diarylquinoline derivatives0.06-0.4>50125-1298Potent
2-Phenylquinoline-4-carboxylic acids0.077>1001298Highly selective
6-Fluoro-2-methylquinoline compounds2.812-6.562>10015-35Moderate to high

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

220.06480570 g/mol

Monoisotopic Mass

220.06480570 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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